![molecular formula C21H18N2O6 B2419772 6-méthyl-3-[3-(3,4,5-triméthoxyphényl)-1,2,4-oxadiazol-5-yl]-2H-chromén-2-one CAS No. 931697-63-1](/img/structure/B2419772.png)
6-méthyl-3-[3-(3,4,5-triméthoxyphényl)-1,2,4-oxadiazol-5-yl]-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 1,2,4-oxadiazole group, which is a type of aromatic ring . The compound also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The trimethoxyphenyl group is electron-rich, which can influence the compound’s reactivity . The 1,2,4-oxadiazole and chromen-2-one groups are both heterocyclic rings, which can also have significant effects on the compound’s properties .Applications De Recherche Scientifique
Effets anticancéreux
Les composés portant le TMP ont démontré des effets anticancéreux remarquables en ciblant plusieurs voies. Notamment, ils inhibent la tubuline, la protéine de choc thermique 90 (Hsp90), la réductase de la thioredoxine (TrxR), la déméthylase 1 spécifique de la lysine des histones (HLSD1), la kinase de type récepteur de l'activine-2 (ALK2), la glycoprotéine P (P-gp) et le récepteur β du facteur de croissance dérivé des plaquettes. Ces activités en font des candidats potentiels pour la thérapie anticancéreuse .
Propriétés antifongiques et antibactériennes
Certains composés contenant du TMP présentent des activités antifongiques et antibactériennes prometteuses. Ils se sont avérés efficaces contre des agents pathogènes tels que Helicobacter pylori et Mycobacterium tuberculosis .
Activité antivirale
Les composés à base de TMP présentent également un potentiel en tant qu'agents antiviraux. Ils ont montré une activité contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .
Agents antiparasitaires
Des études indiquent que les composés portant le TMP sont efficaces contre des parasites tels que Leishmania, le paludisme et Trypanosoma. Leurs propriétés antiparasitaires en font des candidats précieux pour lutter contre les infections parasitaires .
Propriétés thérapeutiques supplémentaires
Au-delà des maladies infectieuses, ces composés ont été associés à d'autres effets thérapeutiques :
Structure centrale dans la conception des médicaments
Le groupe TMP sert de noyau essentiel dans diverses molécules biologiquement actives, y compris des médicaments tels que la colchicine (anti-goutte), la podophyllotoxine (utilisée pour les verrues génitales) et le trimétrexate (inhibiteur de la DHFR). Les chercheurs ont également étudié les dérivés de la combréstatine, qui ciblent les microtubules, et ont constaté que la partie TMP joue un rôle crucial dans leur activité biologique .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such astubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Given the targets that tmp-bearing compounds are known to inhibit, it can be inferred that the compound may affect pathways related to cell division (via tubulin inhibition), protein folding (via hsp90 inhibition), redox homeostasis (via trxr inhibition), gene expression (via hlsd1 inhibition), bone morphogenetic protein signaling (via alk2 inhibition), drug efflux (via p-gp inhibition), and cell proliferation (via platelet-derived growth factor receptor β inhibition) .
Pharmacokinetics
It is known that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
It is known that the primary exposure pathway for similar compounds is oral via ingestion of the chemical powder or salt .
Analyse Biochimique
Biochemical Properties
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biological activity, particularly its anti-cancer properties. The compound inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell proliferation, survival, and apoptosis .
Molecular Mechanism
At the molecular level, 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal adverse effects . At higher doses, it can cause toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration .
Metabolic Pathways
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, including those involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipophilicity and protein binding .
Subcellular Localization
The subcellular localization of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOAEGRZROLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)
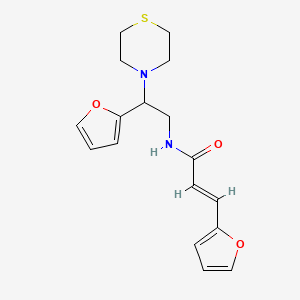
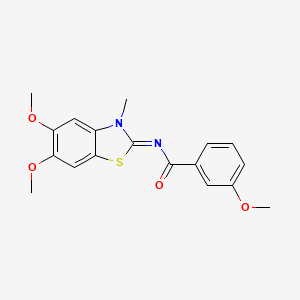
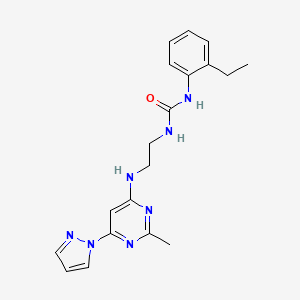
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)

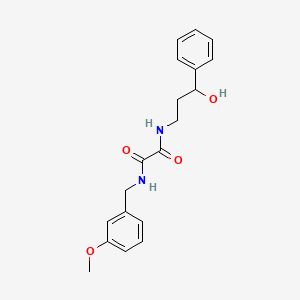
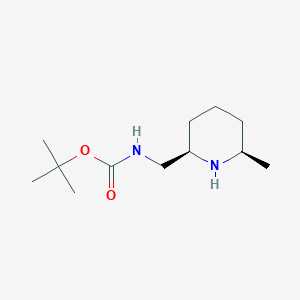
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
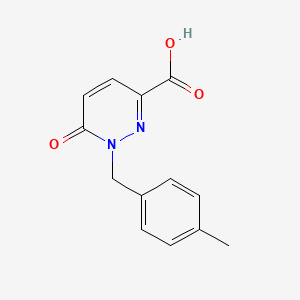
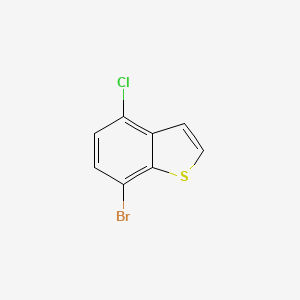

![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
